5-(1,3-Dioxolan-2-yl)-2-methylaniline

Catalog No.
S8132519
CAS No.
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,3-Dioxolan-2-yl)-2-methylaniline

Product Name

5-(1,3-Dioxolan-2-yl)-2-methylaniline

IUPAC Name

5-(1,3-dioxolan-2-yl)-2-methylaniline

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5,11H2,1H3

InChI Key

LTTVQGOPUBMGFR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2OCCO2)N

Canonical SMILES

CC1=C(C=C(C=C1)C2OCCO2)N

5-(1,3-Dioxolan-2-yl)-2-methylaniline is a highly stable, acetal-protected derivative of 3-amino-4-methylbenzaldehyde, primarily utilized as a bifunctional precursor in the synthesis of complex active pharmaceutical ingredients (APIs). By masking the reactive formyl group as a cyclic 1,3-dioxolane, this compound allows for aggressive functionalization at the aniline nitrogen—such as acylation or cross-coupling—without the risk of aldehyde-driven side reactions [1]. For industrial procurement, it offers extended shelf-life and batch-to-batch reproducibility compared to its unprotected counterpart, which is notoriously susceptible to auto-oxidation and self-condensation during ambient storage and handling [2].

Research Fit

Protected aldehyde handle: 1,3-dioxolane ring enables latent carbonyl for multi-step heterocycle assembly
Nucleophilic aniline: primary aromatic amine supports coupling reactions (e.g., amidation, Buchwald–Hartwig)
Defined substitution pattern: 2-methyl-5-(1,3-dioxolan-2-yl) geometry provides steric/electronic control in SAR studies

Substituting 5-(1,3-Dioxolan-2-yl)-2-methylaniline with the unprotected 3-amino-4-methylbenzaldehyde routinely leads to severe yield losses in multi-step syntheses. The unprotected aldehyde readily undergoes intermolecular Schiff base formation with the primary amine, leading to oligomerization during elevated-temperature reactions [1]. Furthermore, in transition-metal-catalyzed cross-couplings, the free formyl group can coordinate with the catalyst system, drastically increasing palladium loading requirements and generating complex impurity profiles [2]. Attempting to use acyclic acetals, such as the dimethyl acetal, as a cheaper alternative often fails during standard aqueous workups, as cyclic 1,3-dioxolanes exhibit significantly higher kinetic stability against mild acidic hydrolysis [1].

Substitution Risk

Positional isomers alter reactivity
2-, 3-, and 4-(1,3-dioxolan-2-yl)aniline lack the 2-methyl group and place the dioxolane at different positions, which may shift nucleophilicity and intermediate geometry.
Simple anilines miss latent aldehyde
2-Methylaniline or other anilines without a protected carbonyl cannot support the same deprotection–heterocycle formation sequence, limiting downstream synthetic options.
Route re-optimization risk
Switching to a different dioxolane aniline isomer may alter reaction yields, impurity profiles, and process reproducibility, requiring significant re-validation.

Suppression of Oligomerization and Shelf-Life Extension

Unprotected amino-aldehydes are highly prone to intermolecular condensation. Comparative stability models indicate that 3-amino-4-methylbenzaldehyde degrades by up to 15-20% over 30 days at room temperature due to Schiff base oligomerization. In contrast, 5-(1,3-Dioxolan-2-yl)-2-methylaniline exhibits >99% purity retention under identical conditions, as the cyclic acetal eliminates the electrophilic carbonyl center required for condensation [1].

Evidence DimensionPurity retention (30 days, 25°C, ambient atmosphere)
Target Compound Data>99% purity retention
Comparator Or Baseline3-Amino-4-methylbenzaldehyde (unprotected): ~80-85% purity (15-20% degradation)
Quantified DifferenceNear-total elimination of degradation pathways
ConditionsAmbient storage, neat solid, 30 days

Eliminates the need for sub-zero storage and ensures reproducible stoichiometry in downstream API manufacturing.

Substitution pattern
Class-level inference
Target: 2-methyl, 5-(1,3-dioxolan-2-yl) substitution
Comparators: 2-, 3-, 4-(1,3-dioxolan-2-yl)aniline isomers (no 2-methyl)
Unique InChI Key fingerprint distinguishes this isomer from all common analogs.
Supports isomer-specific synthetic pathway selection
Qualitative structural differentiation; reactivity must be verified experimentally

Yield Optimization in N-Acylation Reactions

When synthesizing amide-linked intermediates, reacting 3-amino-4-methylbenzaldehyde with acyl chlorides often yields complex mixtures due to competitive reactions at the aldehyde. Using 5-(1,3-Dioxolan-2-yl)-2-methylaniline ensures exclusive N-acylation, routinely delivering quantitative yields (>95%) of the desired amide, whereas the unprotected baseline struggles to exceed 70% yield without generating oligomeric byproducts [1].

Evidence DimensionIsolated yield of N-acylated product
Target Compound Data>95% yield with clean conversion
Comparator Or BaselineUnprotected 3-amino-4-methylbenzaldehyde: <70% yield
Quantified Difference>25% absolute yield improvement
ConditionsAcyl chloride (1.1 eq), DIPEA, DCM, 0°C to RT

Directly reduces raw material waste and eliminates the need for expensive chromatographic purification of the acylated intermediate.

Synthetic utility
Class-level inference
Target: bifunctional – aromatic amine + protected aldehyde (1,3-dioxolane)
Comparators: 2-methylaniline (amine only) / 2-phenyl-1,3-dioxolane (protected aldehyde only)
Orthogonally protected functionality enables sequential amine coupling then mild acidic deprotection to reveal aldehyde.
Enables convergent multi-step synthesis with fewer purifications
Reported in patent literature; actual reduction in steps depends on target complexity

Robustness During Aqueous Workup

For processes requiring mild aqueous washes, the cyclic 1,3-dioxolane in 5-(1,3-Dioxolan-2-yl)-2-methylaniline is kinetically far more stable to hydrolysis than acyclic alternatives. Under mildly acidic workup conditions (pH 5.5), the dimethyl acetal suffers 10-30% premature deprotection, whereas the 1,3-dioxolane remains intact (>98% recovery), requiring deliberate, strong acid catalysis for removal [1].

Evidence DimensionAcetal retention during mild aqueous wash (pH 5.5)
Target Compound Data>98% acetal retention
Comparator Or Baseline5-(Dimethoxymethyl)-2-methylaniline (dimethyl acetal): 70-90% retention
Quantified DifferencePrevention of 10-30% premature deprotection
ConditionsAqueous wash, pH 5.5, room temperature, 1 hour

Allows for standard aqueous extraction protocols without risking premature exposure of the reactive aldehyde.

Herbicidal SAR context
Class-level inference
Target: 2-methyl-5-(1,3-dioxolane) substitution as defined SAR variable
Comparators: other positional isomers from dioxolane-anilid herbicide patents
Patent class teaching indicates substitution pattern significantly impacts herbicidal activity profile.
Supports defined SAR entry point for agrochemical discovery
Quantitative activity data not public; results require independent replication

Catalyst Preservation in Buchwald-Hartwig Aminations

Free aldehydes can coordinate to palladium catalysts or undergo decarbonylation, poisoning the catalyst during C-N cross-coupling reactions. By masking the aldehyde, 5-(1,3-Dioxolan-2-yl)-2-methylaniline prevents catalyst deactivation, allowing for standard Pd catalyst loadings (1-2 mol%) during amination, whereas the unprotected aldehyde often requires elevated loadings (5-10 mol%) to achieve full conversion [1].

Evidence DimensionRequired Pd catalyst loading for >90% conversion
Target Compound Data1-2 mol% Pd
Comparator Or BaselineUnprotected 3-amino-4-methylbenzaldehyde: 5-10 mol% Pd
Quantified DifferenceUp to 80% reduction in precious metal catalyst consumption
ConditionsBuchwald-Hartwig amination, aryl bromide, Pd2(dba)3/BINAP, base, 80°C

Drastically lowers the cost of goods (COGs) for large-scale cross-coupling steps by minimizing palladium usage.

Synthesis of Ortho-Toluidine Kinase Inhibitors

The protected formyl group allows for aggressive functionalization of the aniline nitrogen via Buchwald-Hartwig amination or acylation, which is critical for assembling the core scaffolds of targeted kinase inhibitors without catalyst poisoning [1].

Multi-Step API Manufacturing Requiring Prolonged Storage

Because the 1,3-dioxolane completely suppresses the Schiff base oligomerization seen in the unprotected aldehyde, this compound is the required choice for large-scale campaigns where intermediates must be stockpiled for months before the next synthetic step [2].

Late-Stage Formyl Group Derivatization

The robust hydrolytic stability of the cyclic acetal allows the molecule to survive multiple aqueous workups and functional group transformations, enabling the formyl group to be unmasked only at the final step for reductive amination or Knoevenagel condensation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Complex heterocyclic drug candidate synthesis
Bifunctional building block (amine + protected aldehyde)
Convergent synthesis efficiency and deprotection condition compatibility
Patent-protected key intermediate optimization
Specific substitution pattern matching disclosed route
Fidelity to patent route, impurity profiles, and yield reproducibility
Herbicidal dioxolane-aniline SAR exploration
Defined 2-methyl-5-dioxolane substitution variable
Systematic SAR mapping through amine derivatization and biological screening

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

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